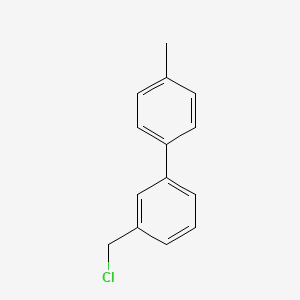
3-(Chloromethyl)-4'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Chloromethyl)-4’-methyl-1,1’-biphenyl” is an organic compound. It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . This group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the Blanc chloromethylation, which is the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . The reaction is catalyzed by Lewis acids such as zinc chloride .Chemical Reactions Analysis
The chloromethyl group in “3-(Chloromethyl)-4’-methyl-1,1’-biphenyl” is reactive and can undergo various chemical reactions. For example, it can react with nucleophiles, resulting in the replacement of the chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Chloromethyl)-4’-methyl-1,1’-biphenyl” would depend on its exact molecular structure. These properties could include its density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Synthesis and Environmental Considerations
3-(Chloromethyl)-4'-methyl-1,1'-biphenyl is primarily studied as a key intermediate in the synthesis of various compounds. A notable example is its use in the preparation of bifenthrin, a pyrethroid insecticide. The traditional synthesis of this compound often involves high-toxicity reagents, posing environmental and safety concerns. However, recent research has developed a more environmentally friendly and efficient process for synthesizing this compound, reducing the number of steps and avoiding high-toxic reagents, thereby achieving a higher yield of 73.9% (Zhang, Cheng, Hu, & Xu, 2019).
Advancements in Chloromethylation Techniques
Significant advancements have been made in the chloromethylation methods for biphenyls, enhancing the efficiency and yield of the process. For instance, a novel method using PEG1000-DAIL under homogeneous catalysis in aqueous media has been developed, showing an excellent yield of 85%. This method has improved the operating units, making the process more manageable compared to other synthetic methods (Hu, Lu, Ge, Wang, & Lu, 2010).
Photochemical Properties
The photochemistry of chlorodiazirines, including those with this compound substituents, has been studied to understand their solid-state reactivity. The research explores how conformational disorder and intermolecular interactions influence the photochemical behavior of these compounds, providing insights into their potential applications in photoreactive materials (Sanramé, Suhrada, Dang, & Garcia-Garibay, 2003).
Crystal Structure and Magnetic Properties
Research into the crystal structure and magnetic properties of trinuclear copper(II) complexes involving biphenol-based dinucleating ligands has been conducted. These studies help understand the coordination geometry and magnetic interactions in such complexes, potentially leading to applications in materials science and nanotechnology (Filkale & Gangwar, 2020).
Catalysis and Reaction Optimization
Studies have also focused on optimizing the synthesis of biphenyl derivatives through catalysis. For instance, the synthesis of 4,4'-Bis(chloromethyl)biphenyl catalyzed by polar organic acids achieved yields as high as 80% under optimal conditions (Wei-xing, 2006). This research contributes to the development of more efficient and sustainable chemical synthesis methods.
Safety and Hazards
properties
IUPAC Name |
1-(chloromethyl)-3-(4-methylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUOKEXXQVUTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

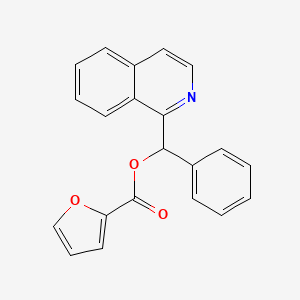
![4-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2689070.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2689071.png)

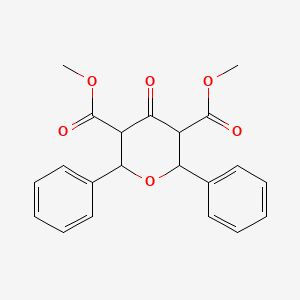
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone](/img/structure/B2689074.png)
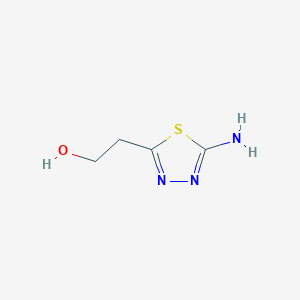
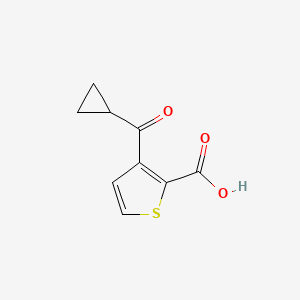
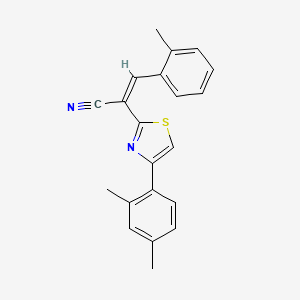

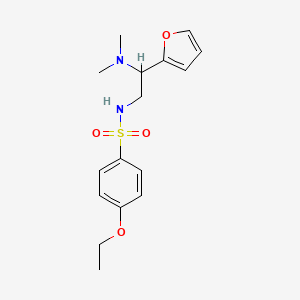
![4-acetyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2689085.png)

![2-Amino-6-ethyl-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2689087.png)